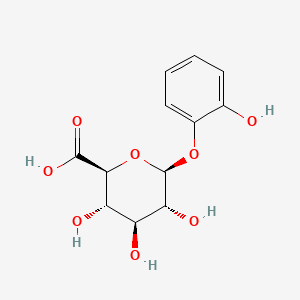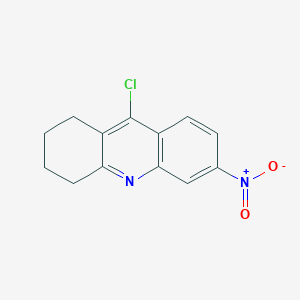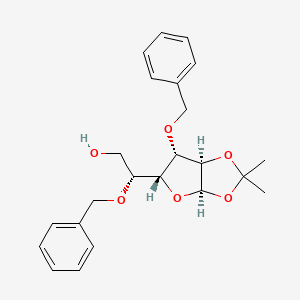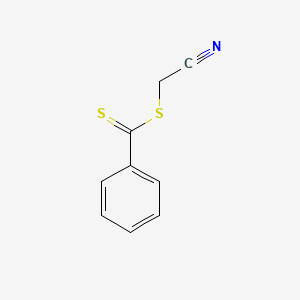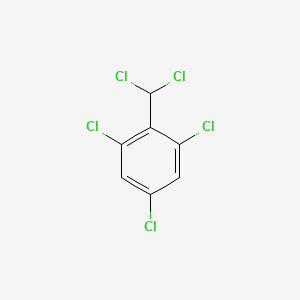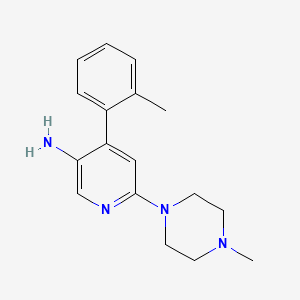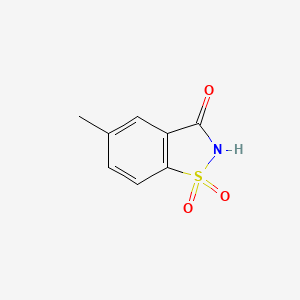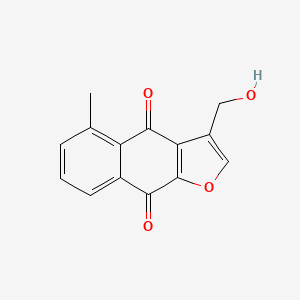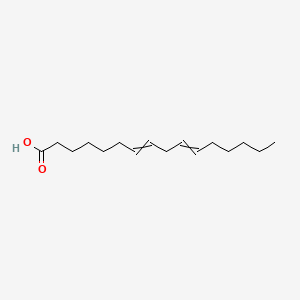
5,15-Bis(4-dioxylborylphenyl)porphyrin
説明
Synthesis Analysis
The synthesis of 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin (BBP) moiety has been reported, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Molecular Structure Analysis
The porphyrin system exhibits a near planar macrocycle conformation with an average deviation from the least-squares plane of the 24 macrocycle atoms .Chemical Reactions Analysis
The synthesis of two A2B2 porphyrins, {5,15-bis-[4-(octyloxy)phenyl]-porphyrinato}zinc (ii) (4) and {5,15-bis-(carbazol-3-yl-ethynyl)-10,20-bis-[4-(octyloxy)phenyl]-porphinato}-zinc (ii) (9), is reported .Physical And Chemical Properties Analysis
The molecular formula of 5,15-Bis(4-dioxylborylphenyl)porphyrin is C32H24B2N4O4 and its molecular weight is 550.2 g/mol.科学的研究の応用
Electrochemical and Structural Properties
- Studies have characterized the electrochemical, spectroscopic, and structural properties of porphyrins containing a Zn(II) central metal ion and various substituent groups, including phosphoryl groups at the meso-positions. These compounds, including 5,15-bis(4'-R-phenyl)porphyrinatozinc, where R represents different substituents, exhibit linear-free energy relationships between redox potentials and the electronic nature of the substituents, indicating their potential in electrochemical applications (Fang et al., 2019).
Synthesis and Redox Properties
- The synthesis and characterization of superbenzene porphyrin conjugates, such as 5,15-bis(3,5-di-tert-butylphenyl)-10,20-bis(pentaphenylphenyl)phenylporphyrin and its Zinc-metallated complex, have been reported. These conjugates exhibit intense electronic communication between hexabenzocoronene sites and are potential candidates for applications in nonlinear optical materials and semiconductors (Nisa et al., 2020).
Molecular Recognition and Binding
- Bis(Ureidophenyl)porphyrins, including 5,15- cis-bis(Ureidophenyl)porphyrins, have shown significant ability to recognize and bind to benzoquinones through hydrogen bonding. This binding ability is temperature-dependent and varies with the substituents, suggesting their potential in molecular recognition applications (Tanaka et al., 2002).
Self-Assembly and Nanostructure Fabrication
- Ferrocene–porphyrin derivatives, such as 5,15-bis(ferrocenyl)-10,20-bis(4-nitrophenyl)porphyrin, have been synthesized and characterized for their self-assembly properties. These derivatives form nanostructures like nanospheres and nanobelts, indicating their potential in fabricating organic nanostructures with controlled morphology for semiconductor applications (Zhu et al., 2011).
Photovoltaic and Electrochromic Applications
- Asymmetrically substituted porphyrins have been studied for their response to NO2 gas, highlighting their potential in sensor applications. Additionally, porphyrin derivatives have been synthesized for use in photovoltaic and electrochromic applications, showing promise in optoelectronics devices (Durantini et al., 2012).
DNA Binding and Photodynamic Therapy
- Bisdiazoliumylporphyrins have shown high affinity for DNA, with specific interactions that are enthalpically driven, suggesting their potential in DNA binding and therapeutic applications (Tjahjono et al., 2000).
作用機序
Target of Action
The primary target of 5,15-Bis(4-dioxylborylphenyl)porphyrin is the S-protein of SARS-CoV-2 . The S-protein, or spike protein, is a key component of the virus that enables it to bind to and enter host cells. By interacting with this protein, the compound may interfere with the virus’s ability to infect cells.
Mode of Action
The compound interacts with its target through a process that involves photoirradiation . When the compound is photoirradiated in a complex with the SARS-CoV-2 S-protein, it can result in the partial oxidation of amino acid residues of the protein and distort its primary and secondary structures . This interaction could potentially inhibit the ability of the virus to bind to and infect host cells.
Result of Action
The result of the compound’s action is a decrease in the thermal resistance of the S-protein complex to melting by 15 °C compared to the free S-protein, and causes porphyrin release . This suggests that the compound may destabilize the S-protein, potentially inhibiting the virus’s ability to infect host cells.
将来の方向性
Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs as well as overcoming their respective limitations . This suggests that there could be potential future directions in the design and construction of advanced photocatalysts using 5,15-Bis(4-dioxylborylphenyl)porphyrin .
特性
IUPAC Name |
[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24B2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



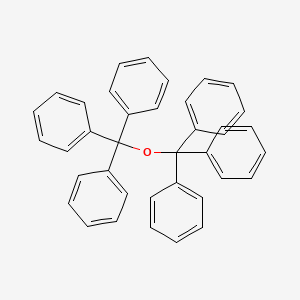
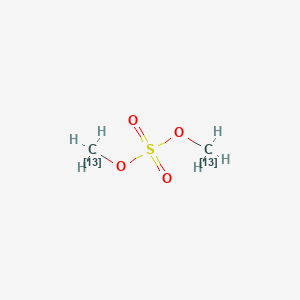
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
